molecular formula C17H26N2O6S B3970195 N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine;oxalic acid

N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine;oxalic acid

Cat. No.: B3970195
M. Wt: 386.5 g/mol
InChI Key: BBRSYARINCAOPN-UHFFFAOYSA-N
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Description

N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine; oxalic acid: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethylsulfonyl, and methyl groups, and is often paired with oxalic acid as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced via a nucleophilic substitution reaction, while the ethylsulfonyl group is added through sulfonylation. The methyl group is incorporated using methylation reactions. The final product is then combined with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The benzyl and ethylsulfonyl groups are key functional groups that interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

    N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine: Similar in structure but without the oxalic acid counterion.

    N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine hydrochloride: Similar but with a different counterion.

    N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine sulfate: Another variant with a sulfate counterion.

Uniqueness: The presence of oxalic acid as a counterion in N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine; oxalic acid provides unique solubility and stability properties, making it distinct from its analogs.

Properties

IUPAC Name

N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S.C2H2O4/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15H,3,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRSYARINCAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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